molecular formula C25H19ClN2O6S B300581 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Numéro de catalogue B300581
Poids moléculaire: 510.9 g/mol
Clé InChI: JGMOAZKVEXVYNB-NHDPSOOVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as COTI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. COTI-2 is a novel compound that has shown promising results in preclinical studies, and its unique mechanism of action makes it a potential candidate for the development of new cancer therapeutics.

Mécanisme D'action

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid works by inhibiting the mutant p53 protein, which is found in a large percentage of cancer cells. Mutant p53 is known to play a key role in the development and progression of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid binds to the mutant p53 protein and prevents it from interacting with other proteins that are necessary for cancer cell survival.
Biochemical and physiological effects:
4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has also been shown to inhibit cancer cell migration and invasion, which are key processes in cancer metastasis. Additionally, 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to sensitize cancer cells to other cancer therapies, such as radiation and chemotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its specificity for mutant p53, which makes it a potentially safer and more effective cancer therapeutic compared to other drugs that target wild-type p53. However, one of the limitations of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its low solubility, which can make it difficult to administer in vivo. Additionally, the in vivo efficacy of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has not yet been fully established, and further studies are needed to determine its safety and efficacy in humans.

Orientations Futures

There are several potential future directions for the development of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid as a cancer therapeutic. One potential direction is the development of new formulations of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid that improve its solubility and bioavailability. Another potential direction is the combination of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid with other cancer therapies to improve its efficacy. Additionally, further studies are needed to determine the safety and efficacy of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in humans, and clinical trials are needed to evaluate its potential as a cancer therapeutic.

Méthodes De Synthèse

The synthesis of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a complex process that involves several chemical reactions. The starting material for the synthesis is 2-furylboronic acid, which is reacted with 4-chloro-3-nitrobenzoic acid in the presence of a palladium catalyst to form the corresponding arylboronic acid. The arylboronic acid is then reacted with 5-bromo-2-chloromethyl-3-(2,4-dioxothiazolidin-5-ylidene)propanoic acid to form the intermediate compound. The final step involves the reaction of the intermediate compound with 3-(2-(3,4-dimethylanilino)-2-oxoethyl)-2,4-dioxo-1,3-thiazolidine to form 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid.

Applications De Recherche Scientifique

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied in preclinical models of cancer, and its potential as a cancer therapeutic has been demonstrated in several studies. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to be effective against a wide range of cancer types, including breast cancer, prostate cancer, and ovarian cancer. The compound has also been shown to be effective against cancer cells that are resistant to conventional chemotherapy.

Propriétés

Nom du produit

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Formule moléculaire

C25H19ClN2O6S

Poids moléculaire

510.9 g/mol

Nom IUPAC

4-chloro-3-[5-[(Z)-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H19ClN2O6S/c1-13-3-5-16(9-14(13)2)27-22(29)12-28-23(30)21(35-25(28)33)11-17-6-8-20(34-17)18-10-15(24(31)32)4-7-19(18)26/h3-11H,12H2,1-2H3,(H,27,29)(H,31,32)/b21-11-

Clé InChI

JGMOAZKVEXVYNB-NHDPSOOVSA-N

SMILES isomérique

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/SC2=O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O)C

SMILES canonique

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.